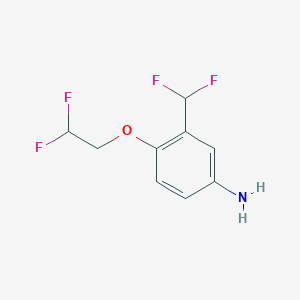
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is an organofluorine compound characterized by the presence of both difluoroethoxy and difluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under basic conditions to form the corresponding 4-(2,2-difluoroethoxy)aniline. This intermediate is then subjected to reduction and subsequent difluoromethylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethoxy)aniline
- 4-(2,2-Difluoroethoxy)methyl aniline
- 3-(Difluoromethyl)aniline
Uniqueness
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is unique due to the simultaneous presence of both difluoroethoxy and difluoromethyl groups, which impart distinct chemical and biological properties. This dual substitution pattern is less common and provides a unique scaffold for further functionalization and application.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)4-15-7-2-1-5(14)3-6(7)9(12)13/h1-3,8-9H,4,14H2 |
InChI Key |
OTMRPTFQLYRJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















